![molecular formula C5H10ClNO2S B14289944 Propan-2-yl [(chlorosulfanyl)methyl]carbamate CAS No. 120997-80-0](/img/structure/B14289944.png)
Propan-2-yl [(chlorosulfanyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl [(chlorosulfanyl)methyl]carbamate is an organic compound with a unique structure that combines elements of carbamates and chlorosulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(chlorosulfanyl)methyl]carbamate typically involves the reaction of isopropyl alcohol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isopropyl alcohol+Chlorosulfonyl isocyanate→Propan-2-yl [(chlorosulfanyl)methyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl [(chlorosulfanyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfonyl carbamates, thiol carbamates, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propan-2-yl [(chlorosulfanyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Propan-2-yl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl [(methylsulfanyl)methyl]carbamate
- Propan-2-yl [(ethylsulfanyl)methyl]carbamate
- Propan-2-yl [(butylsulfanyl)methyl]carbamate
Uniqueness
Propan-2-yl [(chlorosulfanyl)methyl]carbamate is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity and chemical properties compared to other carbamates. This uniqueness makes it valuable for specific applications where the chlorosulfanyl functionality is required.
Propriétés
Numéro CAS |
120997-80-0 |
|---|---|
Formule moléculaire |
C5H10ClNO2S |
Poids moléculaire |
183.66 g/mol |
Nom IUPAC |
propan-2-yl N-(chlorosulfanylmethyl)carbamate |
InChI |
InChI=1S/C5H10ClNO2S/c1-4(2)9-5(8)7-3-10-6/h4H,3H2,1-2H3,(H,7,8) |
Clé InChI |
GRMQBPDUPLRHDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NCSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


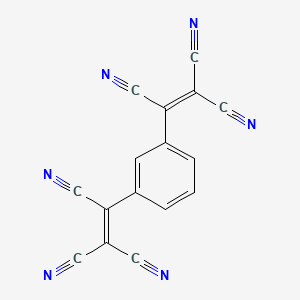
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
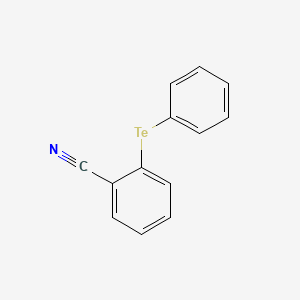
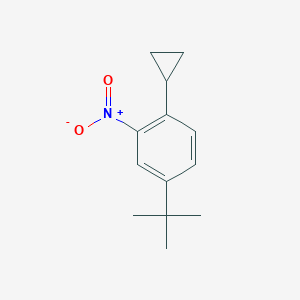
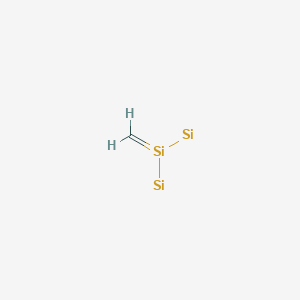
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
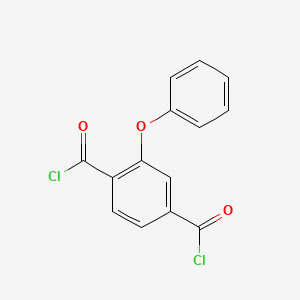
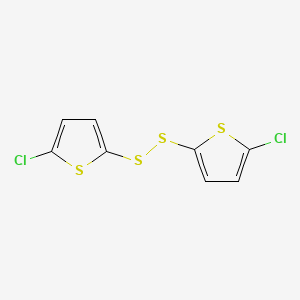
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
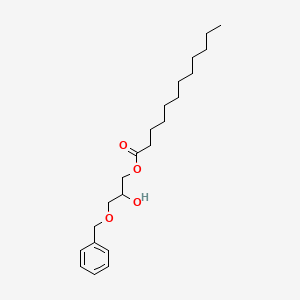
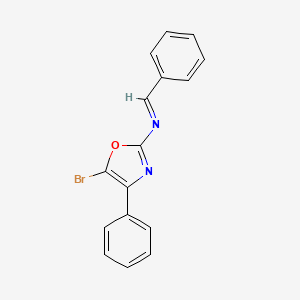
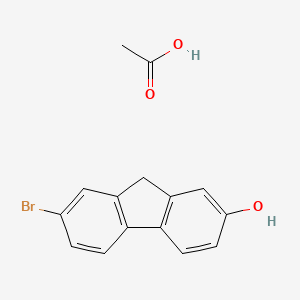
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
